Cas no 1261967-57-0 (5-(2-Hydroxymethylphenyl)-2-methoxyphenol)

5-(2-Hydroxymethylphenyl)-2-methoxyphenol 化学的及び物理的性質
名前と識別子
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- DTXSID50685462
- 2'-(Hydroxymethyl)-4-methoxy[1,1'-biphenyl]-3-ol
- 1261967-57-0
- 5-(2-HYDROXYMETHYLPHENYL)-2-METHOXYPHENOL
- MFCD18315012
- 5-(2-Hydroxymethylphenyl)-2-methoxyphenol, 95%
- 5-(2-Hydroxymethylphenyl)-2-methoxyphenol
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- MDL: MFCD18315012
- インチ: InChI=1S/C14H14O3/c1-17-14-7-6-10(8-13(14)16)12-5-3-2-4-11(12)9-15/h2-8,15-16H,9H2,1H3
- InChIKey: XKHFKONBXZNIEC-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 230.094294304Da
- どういたいしつりょう: 230.094294304Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 232
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
5-(2-Hydroxymethylphenyl)-2-methoxyphenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB321191-5g |
5-(2-Hydroxymethylphenyl)-2-methoxyphenol, 95%; . |
1261967-57-0 | 95% | 5g |
€1159.00 | 2025-02-27 | |
abcr | AB321191-5 g |
5-(2-Hydroxymethylphenyl)-2-methoxyphenol, 95%; . |
1261967-57-0 | 95% | 5g |
€1159.00 | 2023-05-19 |
5-(2-Hydroxymethylphenyl)-2-methoxyphenol 関連文献
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
5-(2-Hydroxymethylphenyl)-2-methoxyphenolに関する追加情報
Introduction to 5-(2-Hydroxymethylphenyl)-2-methoxyphenol (CAS No. 1261967-57-0)
5-(2-Hydroxymethylphenyl)-2-methoxyphenol, identified by the Chemical Abstracts Service Number (CAS No.) 1261967-57-0, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This phenolic derivative, characterized by its hydroxymethyl and methoxy substituents on a biphenyl core, has garnered attention due to its structural versatility and potential biological activities. The compound's unique arrangement of functional groups positions it as a valuable intermediate in the development of novel therapeutic agents, particularly in the context of addressing complex diseases such as inflammation, neurodegeneration, and metabolic disorders.
The molecular structure of 5-(2-Hydroxymethylphenyl)-2-methoxyphenol consists of two aromatic rings connected by a methylene bridge, with hydroxymethyl and methoxy groups strategically placed to enhance reactivity and binding affinity. This configuration allows for diverse chemical modifications, making it a versatile scaffold for drug discovery programs. The presence of both hydroxymethyl (–CH₂OH) and methoxy (–OCH₃) groups introduces multiple sites for hydrogen bonding, π-stacking interactions, and other non-covalent interactions, which are critical for modulating biological activity. Such features are particularly relevant in designing molecules that can interact with biological targets with high specificity and efficacy.
In recent years, the pharmaceutical industry has increasingly focused on developing small-molecule inhibitors that modulate enzyme activity and receptor binding. 5-(2-Hydroxymethylphenyl)-2-methoxyphenol has emerged as a promising candidate in this context due to its ability to engage with various biological pathways. For instance, studies have suggested that this compound may exhibit inhibitory effects on enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). By targeting these enzymes, 5-(2-Hydroxymethylphenyl)-2-methoxyphenol could potentially mitigate inflammatory responses associated with conditions like rheumatoid arthritis and inflammatory bowel disease.
Moreover, the compound's structural features make it an attractive candidate for further derivatization to enhance its pharmacological properties. Researchers have explored various synthetic strategies to modify the hydroxymethyl and methoxy groups, aiming to improve solubility, bioavailability, and metabolic stability. These efforts have led to the development of novel analogs with enhanced therapeutic potential. For example, incorporating additional polar or hydrophobic substituents can fine-tune the compound's pharmacokinetic profile, making it more suitable for clinical applications.
The exploration of 5-(2-Hydroxymethylphenyl)-2-methoxyphenol has also been extended to its potential role in neuroprotective therapies. Preliminary studies indicate that this compound may exhibit neuroprotective effects by interacting with receptors and enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of 5-(2-Hydroxymethylphenyl)-2-methoxyphenol to cross the blood-brain barrier remains a key area of investigation, as this is crucial for developing effective treatments for central nervous system disorders.
In addition to its therapeutic applications, 5-(2-Hydroxymethylphenyl)-2-methoxyphenol has shown promise in chemical biology research. Its unique structural motifs make it a valuable tool for studying enzyme mechanisms and developing high-throughput screening assays. By using this compound as a probe molecule, researchers can gain insights into the function of target enzymes and identify new drug candidates more efficiently. The compound's ability to serve as a scaffold for structure-activity relationship (SAR) studies further underscores its importance in medicinal chemistry.
The synthesis of 5-(2-Hydroxymethylphenyl)-2-methoxyphenol involves multi-step organic reactions that highlight the compound's synthetic accessibility while maintaining high purity standards. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and selective functional group transformations, have been employed to construct the biphenyl core efficiently. These synthetic approaches not only demonstrate the feasibility of producing 5-(2-Hydroxymethylphenyl)-2-methoxyphenol on an industrial scale but also contribute to the broader field of organic synthesis by providing new strategies for constructing complex aromatic molecules.
Recent advancements in computational chemistry have further enhanced the understanding of 5-(2-Hydroxymethylphenyl)-2-methoxyphenol's behavior both in vitro and in silico. Molecular modeling studies have been instrumental in predicting binding affinities, identifying potential drug-target interactions, and optimizing molecular properties. These computational techniques complement experimental approaches by providing rapid insights into the compound's pharmacophore and allowing for virtual screening of large libraries of derivatives.
The environmental impact of synthesizing and utilizing 5-(2-Hydroxymethylphenyl)-2-methoxyphenol is another important consideration. Efforts are being made to develop greener synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. Sustainable chemistry principles are being integrated into drug development pipelines to ensure that compounds like 5-(2-Hydroxymethylphenyl)-2-methoxyphenol are produced responsibly without compromising efficacy or safety.
In conclusion,5-(2-Hydroxymethylphenyl)-2-methoxyphenol (CAS No. 1261967-57-0) represents a significant advancement in pharmaceutical chemistry with broad applications across multiple therapeutic areas. Its unique structural features make it a versatile intermediate for drug discovery programs aimed at treating inflammation, neurodegenerative diseases, and other complex conditions. Continued research into this compound will likely uncover new therapeutic possibilities while also contributing to advancements in synthetic methodologies and computational chemistry.
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